

A Comprehensive Technical Guide to Akt Inhibitor XI (CAS 902779-59-3)

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Compound of Interest

Compound Name: *Akt Inhibitor XI*

Cat. No.: *B1144994*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade. This pathway is fundamental for regulating a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis. Its aberrant activation is a well-documented hallmark of numerous human cancers, making Akt a prime therapeutic target for oncology drug discovery.

This technical guide provides an in-depth overview of **Akt Inhibitor XI** (also known as FPA-124), a key research compound used to investigate the roles of Akt signaling. This document details its chemical properties, mechanism of action, biological activity, and provides standardized protocols for its use in laboratory settings.

Chemical Properties and Data

Akt Inhibitor XI is a cell-permeable, copper-containing 3-formylchromone derivative.^{[1][2]} Its identity and fundamental physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	902779-59-3	[1]
Alternative Names	FPA-124, 3-Formylchromone thiosemicarbazone, Cu(II)Cl ₂ Complex	[3]
Molecular Formula	C ₁₁ H ₉ Cl ₂ CuN ₃ O ₂ S	[3]
Molecular Weight	381.7 g/mol	[3]
Appearance	Crystalline solid	[3]
Solubility	Soluble in DMSO (0.1 mg/mL)	[3]
Storage	Store at +4°C	[2]

Mechanism of Action

Akt Inhibitor XI exerts its biological effects by directly inhibiting the activity of Akt. Molecular modeling studies suggest that the inhibitor interacts with both the pleckstrin homology (PH) domain and the kinase domain of the Akt protein.[\[1\]](#)[\[2\]](#) The PH domain is crucial for recruiting Akt to the cell membrane, a critical step in its activation, while the kinase domain is responsible for phosphorylating downstream substrates. By targeting both domains, the inhibitor effectively blocks Akt signaling.[\[1\]](#)

Furthermore, by inhibiting Akt, this compound leads to the downstream inactivation of NF-κB, a key transcription factor involved in inflammation, immunity, and cell survival.[\[1\]](#) This dual action on both the direct kinase activity and downstream signaling pathways contributes to its overall cellular effects.

Quantitative Biological Data

The inhibitory activity of **Akt Inhibitor XI** has been characterized in both enzymatic and cell-based assays, which accounts for the different potency values reported in the literature.

Table 1: In Vitro Inhibitory Activity

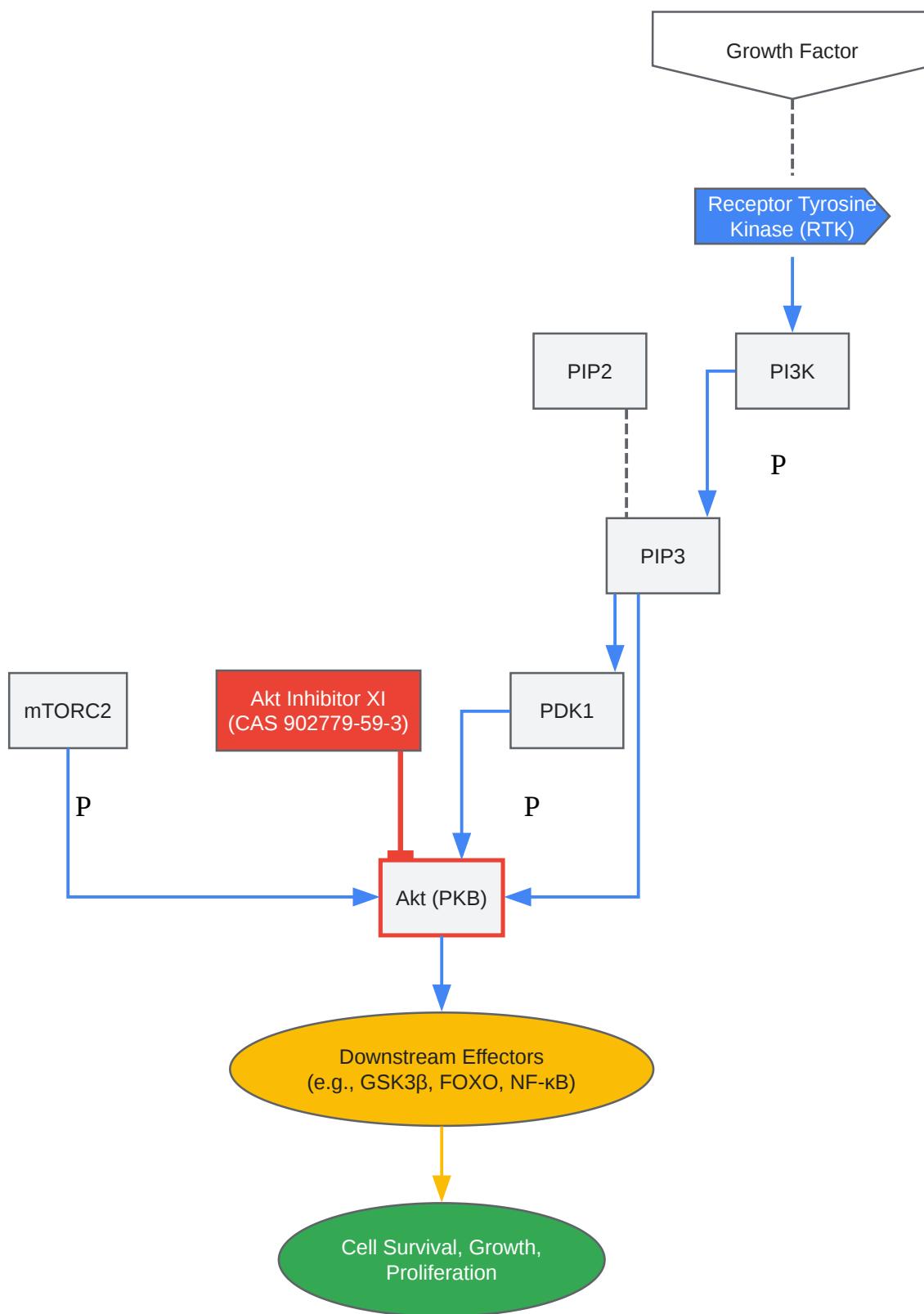
Assay Type	Target	IC ₅₀ Value	Notes	Reference
Enzymatic Assay	Akt/PKB	100 nM	This value likely represents the direct inhibition of purified Akt kinase activity in a cell-free system, indicating high potency against the isolated enzyme.	[1][4]
Cell-Based Assay	BT20 Cells	7 μM	These values reflect the concentration required to inhibit cell proliferation by 50% in various cancer cell lines, representing a more physiologically relevant measure of the compound's efficacy.	[3]
PC-3 Cells	10 μM	[3]		
COLO 357 Cells	34 μM	[3]		
BxPC-3 Cells	55 μM	[3]		

Table 2: Computational Docking Data

Protein Target	Docking Software	Docking Score (Binding Affinity)	Notes	Reference
Akt	AutoDock Vina	-9.4 kcal/mol	This score predicts the binding energy between the inhibitor and the Akt protein in a simulated model.	[4]

Signaling Pathway Visualization

The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights the point of inhibition by **Akt Inhibitor XI**.



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Caption: The PI3K/Akt signaling pathway and the inhibitory action of **Akt Inhibitor XI**.

Experimental Protocols

The following are detailed, representative methodologies for key experiments involving **Akt Inhibitor XI**. Researchers should adapt these protocols based on their specific cell lines and experimental conditions.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a framework for measuring the direct inhibitory effect of **Akt Inhibitor XI** on purified Akt kinase.

- Reagents and Materials:
 - Active, purified Akt1, Akt2, or Akt3 enzyme.
 - Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
 - ATP solution.
 - Akt substrate peptide (e.g., Crosstide).
 - **Akt Inhibitor XI** (dissolved in DMSO).
 - ADP-Glo™ Kinase Assay kit or similar.
 - 384-well white assay plates.
- Procedure:
 1. Prepare serial dilutions of **Akt Inhibitor XI** in DMSO. A typical starting range is 10 mM to 1 nM.
 2. Add 1 μ L of diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
 3. Add 5 μ L of kinase buffer containing the Akt enzyme to each well.
 4. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

5. Initiate the kinase reaction by adding 5 μ L of kinase buffer containing the Akt substrate peptide and ATP. The final ATP concentration should be at or near the K_m for Akt.
6. Incubate the reaction for 1 hour at 30°C.
7. Stop the reaction and measure the remaining ATP (as a measure of kinase activity) by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
8. Measure luminescence using a plate reader.
9. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC_{50} value using non-linear regression.

Protocol 2: Western Blotting for Akt Phosphorylation

This protocol is used to determine the effect of **Akt Inhibitor XI** on Akt activity within a cellular context by measuring the phosphorylation status of Akt and its downstream targets.

- Reagents and Materials:
 - Cancer cell line of interest (e.g., PC-3, BT20).
 - Complete cell culture medium.
 - **Akt Inhibitor XI** (dissolved in DMSO).
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
 - BCA Protein Assay Kit.
 - SDS-PAGE gels, running buffer, and transfer buffer.
 - PVDF membrane.
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3 β , anti- β -actin (loading control).

- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.

- Procedure:
 1. Seed cells in 6-well plates and allow them to adhere overnight.
 2. Treat cells with various concentrations of **Akt Inhibitor XI** (e.g., 1, 5, 10, 20 μ M) or DMSO for a specified time (e.g., 2, 6, or 24 hours).
 3. Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.
 4. Scrape the cell lysate, collect it, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
 5. Determine the protein concentration of the supernatant using a BCA assay.
 6. Denature 20-30 μ g of protein per sample by boiling in Laemmli sample buffer.
 7. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 8. Block the membrane for 1 hour at room temperature in blocking buffer.
 9. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
 10. Wash the membrane three times with TBST.
 11. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 12. Wash the membrane three times with TBST.
 13. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
 14. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Protocol 3: Cell Viability (MTT) Assay

This protocol measures the effect of **Akt Inhibitor XI** on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

- Reagents and Materials:

- Cancer cell line of interest.
- Complete cell culture medium.
- **Akt Inhibitor XI** (dissolved in DMSO).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
- 96-well clear flat-bottom plates.

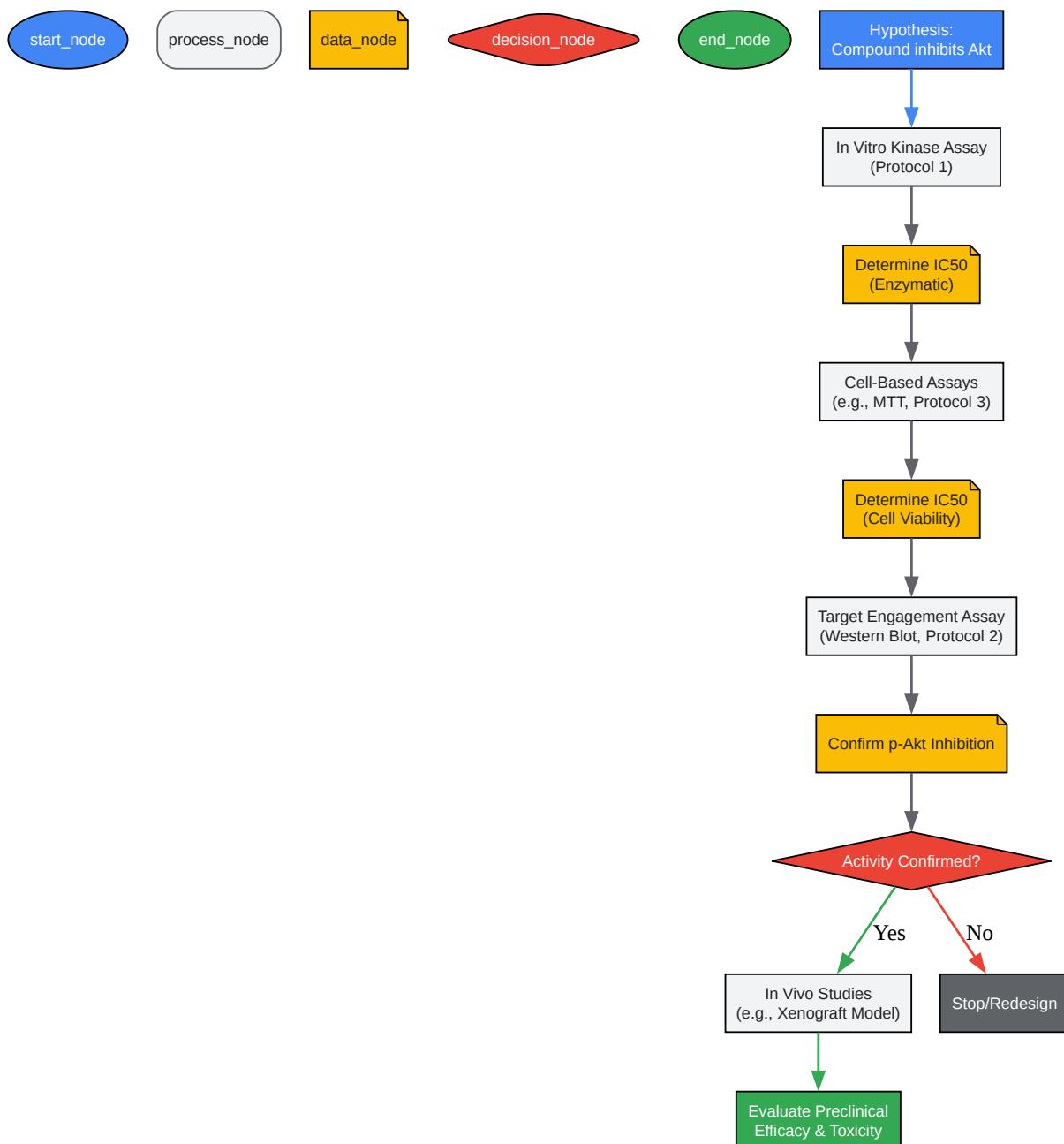
- Procedure:

1. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of medium.
2. Incubate for 24 hours to allow for cell attachment.
3. Prepare serial dilutions of **Akt Inhibitor XI** in culture medium.
4. Remove the medium from the wells and add 100 μ L of medium containing the various inhibitor concentrations or DMSO (vehicle control).
5. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
6. Add 10 μ L of MTT solution to each well and incubate for an additional 2-4 hours.
7. Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
8. Measure the absorbance at 570 nm using a microplate reader.

9. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC_{50} value.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for evaluating a novel kinase inhibitor like **Akt Inhibitor XI**.

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Caption: A generalized experimental workflow for characterizing an Akt inhibitor.

Synthesis

The synthesis and molecular characterization of **Akt Inhibitor XI** (FPA-124) and related copper (II) complexes of Schiff base derivatives of 3-formylchromone are detailed in the primary literature. Researchers requiring the specific synthetic route should consult the following publication:

- Barve, V., Ahmed, F., Adsule, S., Banerjee, S., Kulkarni, S., Katiyar, P., ... & Sarkar, F. H. (2006). Synthesis, molecular characterization, and biological activity of novel synthetic derivatives of chromen-4-one in human cancer cells. *Journal of Medicinal Chemistry*, 49(13), 3800-3808.

Conclusion

Akt Inhibitor XI (CAS 902779-59-3) is a valuable chemical probe for interrogating the function of the PI3K/Akt signaling pathway. With a well-defined mechanism of action and characterized activity across a range of cancer cell lines, it serves as a critical tool for basic research and preclinical drug development. The data and protocols provided in this guide are intended to facilitate its effective use and support further investigation into the therapeutic potential of Akt inhibition.

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